molecular formula C13H13NO3 B187721 Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 77156-75-3

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B187721
CAS RN: 77156-75-3
M. Wt: 231.25 g/mol
InChI Key: HYUYDOCMASKUMM-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound . It is a white to yellow powder or crystals . The IUPAC name for this compound is ethyl 4-hydroxy-8-methyl-3-quinolinecarboxylate .


Synthesis Analysis

The synthesis of diverse ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has been investigated under optimal reaction conditions . The synthesis involves the application of various substituted benzaldehyde derivatives, amine derivatives, and isocyanides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For instance, the crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate was found to be monoclinic .


Chemical Reactions Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated researchers to adopt simpler, scalable, and efficient methodologies for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides .


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It has a molecular weight of 231.25 . The storage temperature is room temperature .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • This compound can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
  • Potential Anti-HIV Agents

    • A study has been conducted on the synthesis, biological evaluation, and molecular modeling studies of new 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as potential anti-HIV agents . The study aimed at developing a novel series of anti-HIV agents based on HIV integrase inhibitor pharmacophores . According to the biological evaluation, all the developed compounds were effective against HIV at concentrations lower than 150 M, associated with no significant cytotoxicity (CC50 > 500 M) .
  • Synthesis of New Compounds

    • This compound can be used in the synthesis of new compounds . For instance, it can be used to synthesize "Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate" . The synthesized compounds can have various applications in different fields of scientific research .
  • Chemical Research

    • This compound can be used in chemical research. It can contribute to advancements in various fields by serving as a starting material for the synthesis of other complex chemical compounds.

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The compound can be used as a pharmaceutical intermediate . The synthesis methodologies developed for similar compounds can be adapted for the derivatization of other less reactive carboxylate species . This opens up possibilities for exploring their therapeutic potential .

properties

IUPAC Name

ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYDOCMASKUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351699
Record name Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

71083-07-3, 77156-75-3
Record name Ethyl 1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Alemi, F Kamali, RV Roudsari… - Iranian Journal of …, 2022 - ncbi.nlm.nih.gov
Background The development of a highly safe and potent scaffold is a significant challenge in anti-HIV drug discovery. Objectives This study aimed at developing a novel series of anti-…
Number of citations: 2 www.ncbi.nlm.nih.gov
Z Hajimahdi, R Zabihollahi, MR Aghasadeghi… - Medicinal Chemistry …, 2016 - Springer
A new series of quinolone-3-carboxylic acids featuring different hydrophobic groups at N-1, C-2, C-7, and C-8 positions were synthesized and evaluated for their activity against single-…
Number of citations: 35 link.springer.com
JM Yuan, NY Chen, HR Liao, GH Zhang, XJ Li… - New Journal of …, 2020 - pubs.rsc.org
Twenty-seven 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors. The in vitro anti-proliferation evaluation against …
Number of citations: 5 pubs.rsc.org
JP Moerdyk, AL Speelman, KE Kuper III… - … of Photochemistry and …, 2009 - Elsevier
We report the detailed synthesis and photochemistry of two analogs (specifically 3,5-di-tert-butyl-7′-methyl- and 3,5-di-tert-butyl-7′,9′-dimethyl-1′,3′-dihydrospirocyclohexa[2,5]…
Number of citations: 9 www.sciencedirect.com
H Bai, F Liu, X Wang, P Wang, C Huang - ACS omega, 2018 - ACS Publications
The development of a clear chemical process to produce diverse value-added chemicals from low-cost raw materials is a particularly attractive concept and represents a considerable …
Number of citations: 12 pubs.acs.org

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